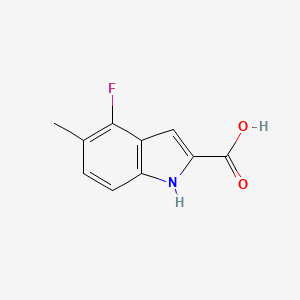
4-氟-5-甲基-1H-吲哚-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-5-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
科学研究应用
4-Fluoro-5-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives, including this compound, have shown potential in modulating biological pathways and are studied for their effects on cellular processes.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets and exert a variety of local and heterotopic biological effects. They maintain intestinal homeostasis and impact liver metabolism and the immune response.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and can affect a broad range of biochemical pathways .
Result of Action
Indole derivatives are known to exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
生化分析
Biochemical Properties
Indole derivatives, including 4-Fluoro-5-methyl-1H-indole-2-carboxylic acid, possess various biological activities . They are known to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives
Cellular Effects
Indole derivatives have been shown to have a broad impact on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
The synthesis of 4-Fluoro-5-methyl-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
4-Fluoro-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the indole ring.
相似化合物的比较
4-Fluoro-5-methyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
5-Fluoroindole-2-carboxylic acid: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
6-Fluoro-5-methyl-1H-indole-2-carboxylic acid: Another closely related compound with slight structural differences that can result in distinct properties and applications.
The uniqueness of 4-Fluoro-5-methyl-1H-indole-2-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
生物活性
4-Fluoro-5-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Target Interaction : Indole derivatives, including 4-Fluoro-5-methyl-1H-indole-2-carboxylic acid, have been shown to bind with high affinity to various receptors, influencing multiple biological pathways. The compound's structure allows it to interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression.
Biochemical Pathways : The compound affects a variety of biochemical pathways, which include:
- Antiviral Activity : It has been noted for its potential in inhibiting viral replication mechanisms.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses in various biological systems.
- Anticancer Properties : Research suggests that it could inhibit cancer cell growth through specific molecular interactions .
Biological Effects
The biological effects of 4-Fluoro-5-methyl-1H-indole-2-carboxylic acid can be categorized as follows:
Case Studies and Research Findings
Several studies have highlighted the biological activities of 4-Fluoro-5-methyl-1H-indole-2-carboxylic acid:
-
Antiviral Activity Against HIV :
- A study demonstrated that indole derivatives could inhibit the strand transfer activity of HIV integrase with IC50 values indicating significant potency. The structural optimization of these compounds led to enhanced activity against integrase, making them promising candidates for antiviral therapy .
- Cytotoxicity in Cancer Cells :
- Anti-inflammatory Properties :
属性
IUPAC Name |
4-fluoro-5-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-3-7-6(9(5)11)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPXWTJXKFUUHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














